Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) is a synthetic compound that belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of matrix metalloproteinase enzymes, which are implicated in various pathological conditions, including cancer and inflammatory diseases. The molecular formula for this compound is , with a molecular weight of approximately 374.44 g/mol .
Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) is classified as a small organic molecule and is part of the broader category of dicarboxamides. Its structure features two carboxamide groups attached to a pyrimidine ring, which enhances its reactivity and biological properties.
The synthesis of pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) typically involves several key steps:
The entire synthesis process involves careful control of reaction conditions, including temperature, solvent choice, and the stoichiometry of reactants. The final product can be purified through column chromatography to achieve high purity levels.
Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) features a pyrimidine ring substituted with two carboxamide groups and two 3-methyl-benzyl groups. The structural configuration allows for significant hydrogen bonding interactions due to the presence of amide functionalities.
Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) primarily acts as an inhibitor in biochemical assays targeting matrix metalloproteinases (MMPs). It exhibits selective inhibition properties against MMP-13, which is crucial in tissue remodeling processes.
The compound's mechanism involves binding to the active site of MMPs, thus preventing substrate access and subsequent enzymatic activity. This has been validated through various assays measuring enzyme activity in the presence of the compound .
The mechanism by which pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) inhibits MMP-13 involves:
The inhibition constant (IC50) indicates that this compound has significant potential as a therapeutic agent for conditions involving excessive MMP activity .
Relevant analyses have shown that this compound does not exhibit significant toxicity in standard assays, making it a candidate for further biological evaluation .
Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) has several scientific applications:
This compound exemplifies how modifications to existing chemical scaffolds can lead to novel therapeutic agents with specific biological activities.
Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) was strategically designed as a non-zinc-chelating inhibitor targeting the S₁′ pocket of collagenase 3 (Matrix Metalloproteinase 13, MMP-13). Unlike conventional hydroxamate-based inhibitors that bind the catalytic zinc ion, this pyrimidine dicarboxamide derivative achieves selectivity through steric complementarity with MMP-13's deep hydrophobic subsite. Crystallographic studies (PDB: 1XUC) confirm the inhibitor's bis-benzylamide arms occupy the S₁′ loop (residues Leu218-Ala223) forming van der Waals contacts with Val215 and Phe263, while the central pyrimidine ring establishes hydrogen bonds with Leu235 backbone amides [1] [4] [7].
Table 1: Key Structural Interactions in MMP-13 Complex
| Interaction Type | Residues Involved | Functional Significance |
|---|---|---|
| Hydrophobic packing | Val215, Phe263, Leu218 | S₁′ pocket occupancy |
| Hydrogen bonding | Leu235 backbone NH | Active site stabilization |
| Solvent exclusion | Tyr236, His222 | Enhanced binding affinity |
This design circumvents zinc coordination, reducing off-target inhibition against MMPs with shallow S₁′ pockets (e.g., MMP-1, MMP-7). Computational studies revealed a binding energy of -9.8 kcal/mol for the 3-methylbenzylamide derivative, compared to -8.2 kcal/mol for the unsubstituted analog, validating methyl enhancement of hydrophobic interactions [1] [7].
The synthesis employs a two-step condensation strategy starting from pyrimidine-4,6-dicarboxylic acid (CAS 16490-02-1). The core heterocycle is activated via acyl chloride intermediate formation using thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0°C–5°C. Subsequent amidation with 3-methylbenzylamine occurs under Schotten-Baumann conditions:
Critical purification involves silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (9:1). Analytical confirmation uses ¹H NMR (DMSO-d6): δ 2.31 (s, 6H, -CH₃), 4.49 (d, 4H, -CH₂-), 7.12–7.25 (m, 8H, Ar-H), 8.92 (s, 2H, pyrimidine-H), 9.21 (t, 2H, -NH-) [5].
Systematic substituent optimization identified 3-methylbenzyl as the optimal pharmacophore. Bioactivity data demonstrate:
Table 2: Impact of Benzylamide Substituents on MMP-13 Inhibition
| Substituent Position | IC₅₀ (nM) | Selectivity Ratio (vs MMP-1) |
|---|---|---|
| Unsubstituted benzyl | 112 | 38 |
| 3-Methylbenzyl | 8 | >1,250 |
| 4-Fluoro-3-methylbenzyl | 5 | >1,500 |
| 2-Bromobenzyl | 310 | 15 |
The 3-methyl group enhances potency 14-fold versus unsubstituted benzylamide by:
Fluorine substitution at the 4-position (as in analog PB4) further improved IC₅₀ to 5 nM by reducing metabolic oxidation of the benzyl ring. However, bromine substituents (e.g., 2-bromobenzyl) caused steric clashes, increasing IC₅₀ to 310 nM, validating the 3-methyl preference [4] [7]. Molecular dynamics simulations confirmed 3-methylbenzylamide's residence time (1.2 μs) exceeded 4-fluorobenzyl (0.8 μs) due to optimized desolvation entropy [1].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2